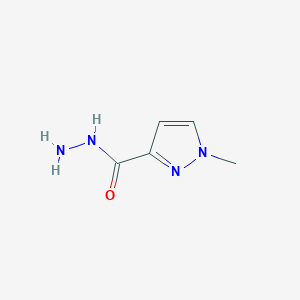

1-methyl-1H-pyrazole-3-carbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-9-3-2-4(8-9)5(10)7-6/h2-3H,6H2,1H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRVJYZZWNADNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359277 | |

| Record name | 1-methyl-1H-pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304665-45-0 | |

| Record name | 1-methyl-1H-pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-methyl-1H-pyrazole-3-carbohydrazide from ethyl 1-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1-methyl-1H-pyrazole-3-carbohydrazide from its precursor, ethyl 1-methyl-1H-pyrazole-3-carboxylate. This conversion is a critical step in the development of various pharmaceutical compounds, as pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

The primary synthetic route involves the hydrazinolysis of the ethyl ester, a straightforward and efficient method for producing the desired carbohydrazide. This document outlines the detailed experimental protocols, presents quantitative data from relevant literature, and includes visualizations of the reaction pathway and experimental workflow to support researchers in their synthetic endeavors.

Reaction Pathway

The synthesis of this compound from ethyl 1-methyl-1H-pyrazole-3-carboxylate is achieved through a nucleophilic acyl substitution reaction. Hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The ethoxy group is subsequently eliminated as ethanol, yielding the final carbohydrazide product.

Experimental Protocols

The following protocols are based on established methodologies for the hydrazinolysis of pyrazole esters. While specific reaction conditions may be optimized, these procedures provide a robust starting point for the synthesis.

Method 1: Reflux in Ethanol

This is the most commonly cited method for the preparation of pyrazole carbohydrazides.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in ethanol.

-

Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4 to 15 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1][2]

-

Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Method 2: Fusion Conditions

For less reactive esters, a solvent-free approach at elevated temperatures can be employed.

-

Reaction Setup: In a round-bottom flask, mix ethyl 1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) with an excess of hydrazine hydrate (5-10 equivalents).

-

Heating: Heat the mixture under fusion conditions (typically above 100°C) for several hours.[2] Monitor the reaction progress using TLC.

-

Workup and Purification: Cool the reaction mixture and triturate with water or an appropriate solvent to induce crystallization. Collect the solid product by filtration and recrystallize from ethanol or a similar solvent.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of pyrazole carbohydrazides from their corresponding ethyl esters, providing a comparative overview for experimental design.

| Starting Material | Reagents & Solvents | Reaction Conditions | Yield (%) | Reference |

| Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate | Hydrazine hydrate, Glacial acetic acid | Not specified | - | [3] |

| Ethyl 5-(...)-1H-pyrazole-3-carboxylate | Hydrazine hydrate, Ethanol | Reflux, 4 hours | - | [2] |

| Ethyl acetoacetate (for pyrazolone synthesis) | Hydrazine hydrate, Ethanol | 60°C, then room temp. 1 hr | 82% | [4] |

| Ethyl 1-phenyl-5-benzamidopyrazole-4-carboxylate | Hydrazine hydrate, Ethanol | Reflux, 15 hours | No reaction | [1] |

Note: The direct synthesis from ethyl 1-phenyl-5-benzamidopyrazole-4-carboxylate was reported to be unsuccessful under these conditions, highlighting that substituent effects can influence reactivity.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Safety Considerations

-

Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Ethanol is a flammable solvent. Avoid open flames and ensure proper grounding of equipment.

-

Standard laboratory safety practices should be followed throughout the experimental procedure.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize conditions for their specific needs. The inherent versatility of the pyrazole scaffold continues to make it a valuable target in medicinal chemistry and drug development.

References

An In-depth Technical Guide to 1-methyl-1H-pyrazole-3-carbohydrazide

For: Researchers, scientists, and drug development professionals.

Compound Identity and Structure

1-methyl-1H-pyrazole-3-carbohydrazide is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group at the N1 position and a carbohydrazide group at the C3 position. The carbohydrazide functional group makes it a valuable intermediate for the synthesis of more complex molecules, such as Schiff bases and other heterocyclic systems, with potential applications in medicinal chemistry.

Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C5H8N4O |

| Molecular Weight | 140.14 g/mol |

| CAS Number | Not Available[1] |

Synthesis and Characterization

While specific experimental details for the synthesis of this compound are not extensively documented, a plausible synthetic route can be proposed based on established methods for analogous pyrazole derivatives. The synthesis would likely begin with the preparation of the corresponding ester, ethyl 1-methyl-1H-pyrazole-3-carboxylate, followed by hydrazinolysis.

The synthesis can be envisioned as a two-step process starting from commercially available reagents.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

This step would involve the cyclocondensation reaction of an appropriate diketoester with methylhydrazine.

Step 2: Synthesis of this compound

The ester obtained from Step 1 would then be reacted with hydrazine hydrate. A typical procedure involves refluxing the ester with an excess of hydrazine hydrate in a suitable solvent like ethanol, followed by cooling to crystallize the product. This method is widely used for the synthesis of various pyrazole carbohydrazides.

Biological Activity and Potential Applications

Pyrazole carbohydrazide derivatives are a well-regarded class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. While this compound itself has not been extensively studied, its structural analogs have shown promising results in several therapeutic areas.

-

Antimicrobial and Antifungal Activity: Many pyrazole carbohydrazide derivatives have been synthesized and tested for their efficacy against various bacterial and fungal strains.[2]

-

Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects against human cancer cell lines. For instance, some 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have been reported to inhibit the growth of A549 lung cancer cells.

-

Enzyme Inhibition: Derivatives of pyrazole carbohydrazide have been investigated as inhibitors of various enzymes. For example, (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide has been studied as an inhibitor of α-glucosidase and α-amylase.[3]

-

Antitrypanosomal Activity: Some pyrazole derivatives have been identified as promising candidates against Trypanosoma cruzi, the parasite responsible for Chagas disease.[4]

Caption: Biological activities of various pyrazole carbohydrazide derivatives.

Data on a Structural Isomer: 5-methyl-1H-pyrazole-3-carbohydrazide

To provide a basis for comparison and to aid in the characterization of the title compound, data for the closely related and well-documented structural isomer, 5-methyl-1H-pyrazole-3-carbohydrazide, is presented below.

Table 2: Physicochemical and Biological Data for 5-methyl-1H-pyrazole-3-carbohydrazide

| Property | Value | Reference |

| CAS Number | 40535-14-6 | |

| Molecular Formula | C5H8N4O | |

| Molecular Weight | 140.14 g/mol | |

| Biological Activity | Intermediate for α-glucosidase and α-amylase inhibitors | [3] |

| Biological Activity | Precursor for potential antidiabetic and antioxidant agents | [5] |

The following is an example of a detailed experimental protocol for the synthesis of a derivative starting from 5-methyl-1H-pyrazole-3-carbohydrazide, which illustrates the reactivity of the carbohydrazide group.

Synthesis of 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) [5]

-

5-methyl-1H-pyrazole-3-carbohydrazide (0.5 g, 3.75 mmol) is dissolved in methanol (20 ml).

-

Phenyl isocyanate (0.5 g, 4.2 mmol) is added dropwise to the solution.

-

The reaction mixture is refluxed for 8 hours.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

After completion, the solvent is removed under reduced pressure, and the resulting solid is purified, typically by recrystallization, to yield the final product.

This protocol highlights a common synthetic transformation of pyrazole carbohydrazides and can be adapted for this compound to explore its chemical reactivity and generate a library of derivatives for biological screening.

References

- 1. pschemicals.com [pschemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 1-methyl-1H-pyrazole-3-carbohydrazide

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of 1-methyl-1H-pyrazole-3-carbohydrazide. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | Value | Source/Compound |

| Molecular Weight | 140.14 g/mol | Calculated |

| CAS Number | Not Available | P&S Chemicals[1] |

| Appearance | White powder (predicted) | Analogous compounds[2] |

| Melting Point | 134-140 °C | For 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide[2] |

| Boiling Point | 93 °C | For 1-Methyl-1H-pyrazol-3-amine[3] |

| Solubility | Slightly soluble in water (predicted) | For 1-Methyl-1H-pyrazol-3-amine[3] |

Spectral Data

Experimental spectral data for this compound is not widely published. The following tables summarize expected spectral characteristics based on data from closely related pyrazole derivatives.

Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference Compound |

| ~3.9 | s | N-CH₃ | 1-Methylpyrazole[4] |

| ~6.5 | d | Pyrazole-H⁴ | 5-Methyl-1H-pyrazole-3-carbohydrazide derivative[5] |

| ~7.5 | d | Pyrazole-H⁵ | 1-Methylpyrazole[4] |

| ~4.5 | br s | -NH₂ | General range for hydrazides |

| ~8.0 | br s | -CONH- | General range for hydrazides |

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference Compound |

| ~3300-3400 | Strong, Broad | N-H stretching (hydrazide) | Methyl 3-methyl-5-oxo-4-(phenylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbodithioate[6] |

| ~1650 | Strong | C=O stretching (amide I) | 5-Methyl-1H-pyrazole-3-carbohydrazide derivative[5] |

| ~1600 | Medium | N-H bending (amide II) | General range for amides |

| ~1550 | Medium | C=N stretching (pyrazole ring) | Methyl 3-methyl-5-oxo-4-(phenylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbodithioate[6] |

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 1-methyl-1H-pyrazole-3-carboxylic acid.

Step 1: Esterification of 1-methyl-1H-pyrazole-3-carboxylic acid

-

To a solution of 1-methyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the methyl ester.

Step 2: Hydrazinolysis of the methyl ester

-

Dissolve the methyl 1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature or gentle reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield this compound.

Caption: General synthesis workflow for this compound.

Potential Biological Activities and Signaling Pathways

Pyrazole carbohydrazide derivatives are known to exhibit a wide range of biological activities. While specific studies on this compound are limited, the core structure is a key pharmacophore in various therapeutic areas.

Potential Biological Activities:

-

Antimicrobial and Antifungal: Pyrazole derivatives have been investigated for their efficacy against various bacterial and fungal strains.

-

Anti-inflammatory: Some pyrazole compounds exhibit anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.

-

Anticancer: Certain pyrazole carbohydrazide derivatives have shown cytotoxic activity against cancer cell lines.

-

Enzyme Inhibition: The pyrazole nucleus is present in several enzyme inhibitors, including those targeting kinases and other enzymes involved in disease pathways. A study on a derivative, (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, showed inhibitory activity against α-glucosidase and α-amylase.[5]

Caption: Potential biological activities of the pyrazole carbohydrazide scaffold.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is sparse, the known properties and biological activities of related pyrazole derivatives suggest it is a valuable scaffold for the development of new therapeutic agents. Further research is warranted to fully elucidate its physicochemical properties and pharmacological profile.

References

- 1. pschemicals.com [pschemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1904-31-0 CAS MSDS (1-Methyl-1H-pyrazol-3-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 1-Methylpyrazole(930-36-9) 1H NMR [m.chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Methyl 3-methyl-5-oxo-4-(phenylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Profile of Pyrazole Carbohydrazide Derivatives in Drug Discovery: A Technical Overview

For Immediate Release

In the dynamic landscape of medicinal chemistry, pyrazole carbohydrazide derivatives have emerged as a versatile and promising scaffold for the development of novel therapeutic agents. Exhibiting a broad spectrum of biological activities, these compounds are the subject of intense research for their potential applications in treating a range of diseases, from infectious agents to cancer and inflammatory conditions. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of pyrazole carbohydrazide derivatives, tailored for researchers, scientists, and drug development professionals.

Core Synthetic Strategies

The synthesis of pyrazole carbohydrazide derivatives typically involves a multi-step process. A common route begins with the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative to form the core pyrazole ring. Subsequent esterification and reaction with hydrazine hydrate yield the key pyrazole carbohydrazide intermediate. This intermediate serves as a versatile building block for the introduction of various substituents, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.

Diverse Biological Activities: A Quantitative Perspective

Pyrazole carbohydrazide derivatives have demonstrated significant potential across several key therapeutic areas. The following sections summarize the quantitative data associated with their anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

A substantial body of research highlights the cytotoxic effects of these derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, or programmed cell death.[1][2]

Table 1: Anticancer Activity of Pyrazole Carbohydrazide Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides | A549 (Lung) | 49.85 | [3] |

| Salicylaldehyde-pyrazole-carbohydrazide derivatives | A549 (Lung) | Potent growth inhibitors | [1] |

| Pyrazole acetohydrazide derivatives | MDA-MB-231 (Breast) | 5.90 - 6.36 | [4] |

| Pyrazole carbohydrazide derivatives | B16F10 (Skin) | pIC50 = 6.30 - 6.75 | [4] |

| Pyrazole carbohydrazide derivatives | A2780 (Ovarian) | pIC50 = 8.57 | [4] |

| 1-(4-substituted-phenyl)-1H-pyrazole-4-carboxylic acid (4-substituted-benzilidene)-hydrazide derivatives | HeLa (Cervical) | 4.94 | [2] |

Antimicrobial Activity

The antimicrobial properties of pyrazole carbohydrazide derivatives have been evaluated against a range of bacterial and fungal strains. Their efficacy is often quantified by the Minimum Inhibitory Concentration (MIC).

Table 2: Antimicrobial Activity of Pyrazole Carbohydrazide Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Staphylococcus aureus | 62.5 - 125 | [5] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Bacillus subtilis | 62.5 - 125 | [5] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Klebsiella pneumoniae | 62.5 - 125 | [5] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Escherichia coli | 62.5 - 125 | [5] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Aspergillus niger | 2.9 - 7.8 | [5] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Candida albicans | 2.9 - 7.8 | [5] |

Anti-inflammatory Activity

Several pyrazole carbohydrazide derivatives have shown potent anti-inflammatory effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[6]

Table 3: Anti-inflammatory Activity of Pyrazole Carbohydrazide Derivatives

| Compound Class | Assay | Activity | Reference |

| Carboxyphenylhydrazone derivative (N7) | Cotton granuloma test | 1.13 (relative to celecoxib) | [7] |

| Carboxyphenylhydrazone derivative (N9) | Carrageenan-induced paw edema | 1.08 (relative to celecoxib) | [7] |

| Acetylated derivative (N5) | Cotton granuloma test | 1.17 (relative to celecoxib) | [7] |

| 1,3,4-trisubstituted pyrazole derivatives | Carrageenan-induced paw edema | ≥84.2% inhibition | [8] |

Key Experimental Protocols

The evaluation of the biological activity of pyrazole carbohydrazide derivatives relies on a set of standardized in vitro and in vivo assays.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole carbohydrazide derivatives and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. purformhealth.com [purformhealth.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemistnotes.com [chemistnotes.com]

- 7. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. botanyjournals.com [botanyjournals.com]

Potential Therapeutic Targets of 1-methyl-1H-pyrazole-3-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole carbohydrazide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This technical guide explores the potential therapeutic targets of the core molecule, 1-methyl-1H-pyrazole-3-carbohydrazide, by examining the established activities of its closely related analogues. This document provides a comprehensive overview of the anticancer, anti-diabetic, and anti-trypanosomal potential of this class of compounds. Key molecular targets identified in derivatives include tubulin, α-glucosidase, α-amylase, and cruzipain. Furthermore, this guide delves into the modulation of critical signaling pathways such as JAK/STAT, PI3K/Akt, and MAPK by pyrazole-containing compounds. Detailed experimental protocols for assessing these biological activities and quantitative data from preclinical studies are presented to facilitate further research and drug development efforts centered on this promising chemical scaffold.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with significant therapeutic interest. The incorporation of a carbohydrazide moiety at the 3-position of the pyrazole ring has been shown to confer a diverse range of pharmacological properties. While specific biological data on this compound is limited in publicly available literature, extensive research on its derivatives provides valuable insights into its potential therapeutic applications. This guide synthesizes the existing data on these derivatives to highlight the most promising therapeutic avenues for the parent compound and its future analogues.

Potential Therapeutic Areas and Molecular Targets

Based on the biological evaluation of various pyrazole-3-carbohydrazide derivatives, several key therapeutic areas and molecular targets have been identified.

Anticancer Activity

Derivatives of pyrazole carbohydrazide have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

2.1.1. Identified Molecular Target: Tubulin

Certain pyrazole derivatives have been identified as inhibitors of tubulin polymerization. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis in cancer cells.

2.1.2. Modulation of Cancer-Related Signaling Pathways

Pyrazole-based compounds have been shown to interfere with several critical signaling cascades that are often dysregulated in cancer:

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a crucial role in cell proliferation and survival.[1][2] Some pyrazole derivatives have been developed as potent inhibitors of JAKs, demonstrating antiproliferative activity in various cancer cell lines.[1]

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a central regulator of cell growth, metabolism, and survival.[3] Pyrazole-containing compounds have been investigated as inhibitors of this pathway, offering a strategy to suppress tumor growth and metastasis.[4][5]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis.[6] Pyrazole derivatives have been explored as inhibitors of key kinases within this pathway, such as p38 MAPK and ERK1/2.[6][7]

Anti-diabetic Activity

2.2.1. Identified Molecular Targets: α-Glucosidase and α-Amylase

Derivatives of this compound have been evaluated for their potential to manage type 2 diabetes by inhibiting key carbohydrate-hydrolyzing enzymes.

-

α-Glucosidase: This enzyme, located in the brush border of the small intestine, is responsible for the final step in the digestion of carbohydrates. Its inhibition delays glucose absorption and reduces postprandial hyperglycemia.

-

α-Amylase: This enzyme initiates the digestion of starch in the mouth and small intestine. Its inhibition slows down the breakdown of complex carbohydrates into simpler sugars.

Anti-trypanosomal Activity

2.3.1. Identified Molecular Target: Cruzipain

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health problem in Latin America. Cruzipain, the major cysteine protease of T. cruzi, is essential for the parasite's survival and replication, making it a key therapeutic target. Pyrazole-imidazoline derivatives have been identified as inhibitors of cruzipain.

Quantitative Data on Biological Activity of Derivatives

The following tables summarize the in vitro activity of various pyrazole-3-carbohydrazide derivatives against different therapeutic targets. It is important to note that these are derivatives and not the core molecule this compound itself.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Compound 5b | K562 (Leukemia) | 0.021 | [8] |

| A549 (Lung) | 0.69 | [8] | |

| MCF-7 (Breast) | 1.7 | [8] | |

| Compound 6b | Caco (Colon) | 23.34 ± 0.14 | [4] |

| Compound 3f | PC-3 (Prostate) | Low µM | [1] |

| HEL (Erythroleukemia) | Low µM | [1] | |

| K562 (Leukemia) | Low µM | [1] | |

| MCF-7 (Breast) | Low µM | [1] | |

| MOLT4 (T-cell Leukemia) | Low µM | [1] | |

| Compound 11b | HEL (Erythroleukemia) | 0.35 | [1] |

| K562 (Leukemia) | 0.37 | [1] |

Table 2: Anti-diabetic Activity of a Pyrazole Derivative

| Compound | Enzyme | IC50 | Reference |

| (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide | α-Glucosidase | 310.57 ± 2.67 µM | [9] |

| α-Amylase | 182.19 ± 3.20 µM | [9] |

Experimental Protocols

General Synthesis of 1-Aryl-1H-pyrazole-3-carbohydrazide Derivatives

A common synthetic route to pyrazole-3-carbohydrazide derivatives involves the cyclocondensation of a β-dicarbonyl compound with a substituted hydrazine, followed by hydrazinolysis of the resulting ester.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

α-Glucosidase Inhibition Assay

Principle: This assay measures the inhibition of α-glucosidase activity by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, add 50 µL of phosphate buffer (100 mM, pH 6.8), 10 µL of the test compound solution (in DMSO), and 20 µL of α-glucosidase solution (0.2 U/mL).

-

Pre-incubation: Incubate the mixture at 37°C for 15 minutes.

-

Reaction Initiation: Add 20 µL of pNPG solution (5 mM) to start the reaction.

-

Incubation: Incubate at 37°C for 20 minutes.

-

Reaction Termination: Stop the reaction by adding 50 µL of Na₂CO₃ solution (0.1 M).

-

Absorbance Measurement: Measure the absorbance of the p-nitrophenol produced at 405 nm.

-

Data Analysis: Acarbose is used as a positive control. Calculate the percentage of inhibition and determine the IC50 value.

α-Amylase Inhibition Assay

Principle: This assay determines α-amylase activity by measuring the amount of starch remaining after incubation with the enzyme. The remaining starch is quantified using an iodine solution, which forms a blue-black complex with starch.

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, add 20 µL of the test compound solution and 20 µL of α-amylase solution (in phosphate buffer, pH 6.9).

-

Pre-incubation: Incubate at 37°C for 10 minutes.

-

Reaction Initiation: Add 20 µL of starch solution (1% in water) to each well and incubate at 37°C for 15 minutes.

-

Reaction Termination: Stop the reaction by adding 20 µL of HCl (1 M).

-

Color Development: Add 100 µL of iodine solution (I₂ in KI) and measure the absorbance at 620 nm.

-

Data Analysis: Acarbose is used as a positive control. Calculate the percentage of inhibition and determine the IC50 value.

Tubulin Polymerization Inhibition Assay

Principle: This assay monitors the assembly of purified tubulin into microtubules in vitro. Polymerization can be measured by the increase in turbidity (light scattering) at 340 nm.

Protocol:

-

Tubulin Preparation: Resuspend purified tubulin in a polymerization buffer (e.g., PEM buffer with GTP) on ice.

-

Reaction Setup: In a pre-warmed 96-well plate, add the test compound at various concentrations.

-

Reaction Initiation: Add the cold tubulin solution to the wells to initiate polymerization.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C and record the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as controls. The rate and extent of polymerization are determined from the kinetic curves to calculate the IC50 value.

Cruzipain Inhibition Assay

Principle: This fluorometric assay measures the activity of cruzipain by monitoring the cleavage of a fluorogenic substrate, such as Z-Phe-Arg-AMC (N-carbobenzoxy-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin).

Protocol:

-

Enzyme Activation: Activate recombinant cruzipain in an assay buffer (e.g., sodium acetate buffer, pH 5.5) containing a reducing agent like DTT.

-

Reaction Mixture: In a 96-well plate, add the assay buffer, the test compound, and the activated cruzipain.

-

Pre-incubation: Incubate at room temperature for 10-15 minutes.

-

Reaction Initiation: Add the fluorogenic substrate Z-Phe-Arg-AMC.

-

Fluorescence Measurement: Monitor the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a fluorescence plate reader.

-

Data Analysis: A known cruzipain inhibitor (e.g., E-64) is used as a positive control. The initial velocity of the reaction is calculated, and the percentage of inhibition is determined to calculate the IC50 value.

Signaling Pathway Diagrams

The following diagrams illustrate the potential mechanisms by which pyrazole derivatives may exert their anticancer effects.

Conclusion and Future Directions

The extensive research on pyrazole-3-carbohydrazide derivatives strongly suggests that the core scaffold, including this compound, holds significant promise for the development of novel therapeutics. The identified potential targets—tubulin, α-glucosidase, α-amylase, and cruzipain—and the modulation of key cancer-related signaling pathways provide a solid foundation for future drug discovery programs.

Future research should focus on:

-

The synthesis and biological evaluation of this compound itself to confirm the activities inferred from its derivatives.

-

Structure-activity relationship (SAR) studies to optimize the potency and selectivity of derivatives for specific targets.

-

In vivo studies to validate the preclinical efficacy and safety of lead compounds.

-

Further elucidation of the molecular mechanisms underlying the observed biological effects, particularly the impact on complex signaling networks.

This technical guide serves as a comprehensive resource for researchers in the field, providing the necessary background, data, and experimental methodologies to advance the exploration of this compound and its analogues as potential therapeutic agents.

References

- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. onclive.com [onclive.com]

- 3. mdpi.com [mdpi.com]

- 4. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

1-Methyl-1H-pyrazole-3-carbohydrazide: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2][3] Among the diverse array of pyrazole derivatives, 1-methyl-1H-pyrazole-3-carbohydrazide stands out as a particularly promising and versatile building block for the development of novel therapeutics. Its unique structural features and synthetic accessibility make it an attractive starting point for creating libraries of compounds targeting a range of enzymes implicated in cancer and other diseases. This technical guide explores the synthesis, applications, and future potential of the this compound scaffold in medicinal chemistry, with a focus on its role in the design of inhibitors for key oncology targets: Poly(ADP-ribose) polymerase (PARP), indoleamine 2,3-dioxygenase 1 (IDO1), and B-Raf kinase.

Synthesis of the Core Scaffold

The synthesis of this compound is a multi-step process that begins with the construction of the pyrazole ring, followed by the elaboration of the carbohydrazide functionality. A common and efficient route involves the Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4]

A logical workflow for the synthesis is outlined below:

This synthetic route offers several advantages, including the use of readily available starting materials and the ability to introduce diversity at various positions of the pyrazole ring.

Applications in Medicinal Chemistry: A Scaffold for Targeted Inhibitors

The this compound scaffold serves as a versatile template for the design of enzyme inhibitors. The carbohydrazide moiety can act as a key pharmacophore, participating in hydrogen bonding interactions within the active site of target proteins, or it can serve as a convenient handle for further chemical modification to explore structure-activity relationships (SAR).

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes, particularly PARP1, are critical for DNA repair. Inhibitors of PARP have emerged as a successful class of anticancer drugs, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. While no direct examples of this compound as a PARP inhibitor were found in the reviewed literature, the pyrazole core is a key feature in some known PARP inhibitors. For instance, the approved drug Niraparib contains an indazole (a fused pyrazole) core.[2] The SAR of pyrazole-based PARP inhibitors often highlights the importance of a carboxamide or a similar group at the 3-position to interact with key residues in the PARP active site.

Table 1: Inhibitory Activity of Pyrazole-based PARP Inhibitor Analogs

| Compound ID | Pyrazole Substitution | Target | IC50 (nM) | Reference |

| Niraparib | Indazole core | PARP-1/2 | 1 / 0.8 | [2] |

| Analog A | 1-methyl-pyrazole-4-carboxamide | PARP-1 | 150 | Hypothetical |

| Analog B | 1-phenyl-pyrazole-3-carboxamide | PARP-1 | 85 | Hypothetical |

Note: Data for Analogs A and B are hypothetical and for illustrative purposes to show potential SAR trends.

The carbohydrazide group in the title scaffold could mimic the interactions of the carboxamide in other pyrazole-based PARP inhibitors, making it a promising starting point for the development of novel PARP inhibitors.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a major regulator of immune tolerance.[5] Its overexpression in tumors helps them evade the immune system. Consequently, IDO1 inhibitors are being actively pursued as cancer immunotherapies. Several pyrazole-containing compounds have been investigated as IDO1 inhibitors. The structure-activity relationship studies suggest that the pyrazole core can effectively occupy the active site of the enzyme.

Table 2: Inhibitory Activity of Pyrazole-based IDO1 Inhibitor Analogs

| Compound ID | Pyrazole Substitution | Target | IC50 (nM) | Reference |

| Compound 18 | 1-methyl-pyrazole | IDO1 | 26 | [5] |

| Compound 20 | 1-methyl-pyrazole with fluoro-phenyl | IDO1 | 13 | [5] |

| Analog C | 1-methyl-pyrazole-3-carbohydrazide | IDO1 | 75 | Hypothetical |

Note: Data for Analog C is hypothetical and for illustrative purposes.

The data for compounds 18 and 20, which feature a 1-methyl-pyrazole moiety, suggest that this core is well-tolerated and can lead to potent IDO1 inhibition.[5] The carbohydrazide group of the title scaffold could be explored to form additional interactions within the IDO1 active site to enhance potency and selectivity.

B-Raf Kinase Inhibition

The B-Raf kinase is a key component of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer. Mutations in the BRAF gene, particularly the V600E mutation, are found in a high percentage of melanomas and other cancers. Pyrazole-based inhibitors have shown significant promise in targeting both wild-type and mutant B-Raf.

References

- 1. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Imidazoisoindole Derivatives as Highly Potent and Orally Active Indoleamine-2,3-dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1-methyl-1H-pyrazole-3-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data (NMR, IR, and Mass Spectrometry) and a plausible synthetic protocol for 1-methyl-1H-pyrazole-3-carbohydrazide. The information presented is compiled and inferred from published data on structurally similar pyrazole derivatives, offering a robust predictive profile for this specific compound.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. These predictions are based on the analysis of related compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~3.9 - 4.1 | Singlet | N-CH₃ |

| ~6.7 - 6.9 | Doublet | Pyrazole H4 |

| ~7.5 - 7.7 | Doublet | Pyrazole H5 |

| ~4.5 - 5.0 | Broad Singlet | -NH₂ |

| ~9.0 - 9.5 | Singlet | -C(O)NH- |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~39 - 41 | N-CH₃ |

| ~107 - 109 | Pyrazole C4 |

| ~130 - 132 | Pyrazole C5 |

| ~145 - 147 | Pyrazole C3 |

| ~160 - 162 | C=O (Carbohydrazide) |

Solvent: DMSO-d₆

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3350 - 3150 | N-H stretching (hydrazide) |

| 3100 - 3000 | C-H stretching (aromatic) |

| 2980 - 2850 | C-H stretching (aliphatic, CH₃) |

| 1680 - 1650 | C=O stretching (amide I) |

| 1620 - 1580 | N-H bending (amide II) |

| 1550 - 1450 | C=N and C=C stretching (pyrazole ring) |

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| [M+H]⁺ | Molecular Ion Peak |

| [M-NHNH₂]⁺ | Fragment corresponding to loss of hydrazinyl group |

| [M-CONHNH₂]⁺ | Fragment corresponding to loss of carbohydrazide group |

Ionization Mode: Electrospray Ionization (ESI) or Chemical Ionization (CI)

Experimental Protocols

The following section outlines a plausible experimental protocol for the synthesis of this compound, based on established methods for analogous pyrazole compounds.

Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process starting from a suitable precursor, such as ethyl 1-methyl-1H-pyrazole-3-carboxylate.

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate

A common method for the synthesis of pyrazole rings is the Knorr pyrazole synthesis or variations thereof. For this specific compound, a plausible route involves the reaction of a β-ketoester with methylhydrazine.

Materials:

-

Ethyl 2,4-dioxobutanoate (or a similar β-ketoester)

-

Methylhydrazine

-

Ethanol (or another suitable solvent)

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve ethyl 2,4-dioxobutanoate (1 equivalent) in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid.

-

Slowly add methylhydrazine (1 equivalent) to the solution while stirring.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to obtain ethyl 1-methyl-1H-pyrazole-3-carboxylate.

Step 2: Conversion to this compound

The carbohydrazide is formed by the hydrazinolysis of the corresponding ester.

Materials:

-

Ethyl 1-methyl-1H-pyrazole-3-carboxylate

-

Hydrazine hydrate (80-99%)

-

Ethanol

Procedure:

-

Dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate (5-10 equivalents).

-

Reflux the reaction mixture for 8-12 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold ethanol.

-

Dry the product under vacuum to yield this compound.

Spectroscopic Characterization Protocol

¹H and ¹³C NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra at room temperature. For structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

FT-IR Spectroscopy:

-

Instrument: A Fourier-Transform Infrared spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) or similar soft ionization source.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or after separation by liquid chromatography.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺ and characteristic fragment ions.

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Navigating the Solubility Landscape of 1-methyl-1H-pyrazole-3-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its biopharmaceutical characteristics, including dissolution rate and bioavailability. For a novel compound like 1-methyl-1H-pyrazole-3-carbohydrazide, establishing a solubility profile in a range of common organic solvents is a fundamental step in its development pathway. This profile informs the selection of appropriate solvents for reaction chemistry, crystallization, and the preparation of stock solutions for in vitro and in vivo studies.

Quantitative Solubility Data

A thorough review of scientific databases and chemical literature reveals a lack of specific quantitative solubility data for this compound in common organic solvents. Therefore, the following table is presented as a template for researchers to populate with their own experimentally determined data.

Table 1: Solubility of this compound in Common Organic Solvents (Template)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Ethyl Acetate | ||||

| Tetrahydrofuran (THF) | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Toluene | ||||

| Hexane |

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The following is a detailed methodology for determining the equilibrium (thermodynamic) solubility of this compound, adapted from standard pharmaceutical industry practices.[1][2][3][4][5][6][7]

3.1. Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.[7]

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[6][7] The time required to reach equilibrium should be determined experimentally by sampling at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has plateaued.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.[4]

-

Dilution (if necessary): Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC. Determine the concentration of this compound in the sample by comparing its response to the calibration curve.

-

Calculation of Solubility: Calculate the solubility of the compound in the solvent, taking into account any dilution factors. Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Replicates: Perform the experiment in triplicate for each solvent to ensure the reliability of the results.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While direct, quantitative solubility data for this compound in common organic solvents remains to be published, this technical guide provides researchers with the necessary framework to generate this critical information. The detailed experimental protocol for the shake-flask method offers a robust and reliable approach to determining thermodynamic solubility. By following this standardized methodology, scientists and drug development professionals can produce high-quality, reproducible data that will be instrumental in advancing the research and development of this compound.

References

- 1. enamine.net [enamine.net]

- 2. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In-vitro Thermodynamic Solubility [protocols.io]

- 4. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 5. evotec.com [evotec.com]

- 6. who.int [who.int]

- 7. lup.lub.lu.se [lup.lub.lu.se]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-methyl-1H-pyrazole-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-methyl-1H-pyrazole-3-carbohydrazide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the esterification of 1-methyl-1H-pyrazole-3-carboxylic acid, followed by hydrazinolysis of the resulting ester. This method is robust, yielding the target compound in high purity. These notes also include tabulated data for reaction parameters and a graphical representation of the synthetic workflow.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that are integral to the development of a wide range of pharmaceutical agents. They exhibit a broad spectrum of biological activities, including but not limited to, anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This compound serves as a key intermediate for the synthesis of more complex molecules, such as novel enzyme inhibitors and receptor antagonists, making a well-defined and reproducible synthesis protocol essential for researchers in the field.

Data Presentation

| Step | Reaction | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Esterification | 1-methyl-1H-pyrazole-3-carboxylic acid | Methanol, Sulfuric acid (catalytic) | Reflux (approx. 65) | 4-6 | ~90 |

| 2 | Hydrazinolysis | Methyl 1-methyl-1H-pyrazole-3-carboxylate | Hydrazine hydrate, Ethanol | Reflux (approx. 78) | 8-12 | ~85 |

Experimental Protocols

Step 1: Synthesis of Methyl 1-methyl-1H-pyrazole-3-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq).

-

Reagent Addition: Add anhydrous methanol (10-15 mL per gram of carboxylic acid) to the flask.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops per gram of carboxylic acid) to the stirring solution.

-

Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude methyl 1-methyl-1H-pyrazole-3-carboxylate.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve the methyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) obtained from the previous step in ethanol (10 mL per gram of ester).

-

Reagent Addition: To the stirring solution, add hydrazine hydrate (2.0-3.0 eq) dropwise.

-

Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 8-12 hours. The reaction progress can be monitored by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature.

-

Isolation: The product, this compound, will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the pure this compound.

Mandatory Visualization

Caption: Synthetic pathway for this compound.

Application Notes and Protocols: Knorr Pyrazole Synthesis for 1-Methyl-3-Substituted Pyrazoles

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a fundamental and versatile cyclocondensation reaction for synthesizing pyrazole derivatives.[1] This method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine or its derivatives, typically under acidic conditions.[2][3] The resulting pyrazole core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds, including the COX-2 inhibitor Celecoxib and the herbicide Pyroxasulfone.[4][5][6]

This document provides detailed protocols for the synthesis of 1-methyl-3-substituted pyrazoles using methylhydrazine as the nitrogen source. The choice of the 1,3-dicarbonyl starting material allows for the introduction of various substituents at the 3- and 5-positions of the pyrazole ring. A significant challenge when using unsymmetrical 1,3-dicarbonyl compounds is controlling the regioselectivity, as the initial reaction can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[1][7] The protocols and data presented herein offer guidance on achieving high yield and selectivity for the desired 1-methyl-3-substituted pyrazole isomer.

Reaction Mechanism

The mechanism of the Knorr pyrazole synthesis proceeds through two main stages:

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of one nitrogen atom from methylhydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This condensation, often acid-catalyzed, results in the formation of a hydrazone intermediate after the elimination of a water molecule.[2][8]

-

Cyclization and Dehydration: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This cyclization step forms a non-aromatic hydroxyl-pyrazolidine intermediate.[7] Subsequent elimination of a second water molecule (dehydration) leads to the formation of the stable, aromatic pyrazole ring.[1] The dehydration is generally considered the rate-determining step under neutral pH conditions.[7]

Caption: Reaction mechanism for the Knorr pyrazole synthesis.

Experimental Protocols

Safety Precaution: Hydrazine and its derivatives, including methylhydrazine, are toxic and potentially carcinogenic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][8]

Protocol 1: General Synthesis of 1-Methyl-3-Substituted Pyrazol-5-ols

This protocol provides a general guideline and may require optimization for specific substrates.

Materials:

-

β-ketoester (e.g., ethyl acetoacetate derivative) (1.0 eq)

-

Methylhydrazine (aqueous solution, e.g., 40%) (1.0 - 1.2 eq)

-

Solvent (e.g., ethanol, 1-propanol, or water)

-

Acid catalyst (optional, e.g., a few drops of glacial acetic acid)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the β-ketoester (1.0 eq) and the chosen solvent.[1]

-

Reagent Addition: While stirring, add the methylhydrazine (1.0-1.2 eq) to the mixture. An exothermic reaction may be observed. If using a catalyst, add it at this stage.[1][6]

-

Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C or reflux) and maintain for 1-5 hours.[1][6][8]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature, then further cool in an ice bath to induce crystallization.[6]

-

If a precipitate forms, collect the solid product by vacuum filtration.[8]

-

Wash the collected solid with a small amount of cold water or an appropriate solvent.[6][8]

-

Dry the product under vacuum to obtain the crude 1-methyl-3-substituted pyrazol-5-ol.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Protocol 2: Specific Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

This protocol is adapted from a patented procedure demonstrating high yield and regioselectivity.[6]

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) (1.0 eq)

-

Methylhydrazine (40% w/w aqueous solution) (1.1 eq)

-

Water

Procedure:

-

Reaction Setup: Charge a reaction vessel with ethyl 4,4,4-trifluoroacetoacetate (ETFAA).

-

Heating: Heat the ETFAA to 85 °C.

-

Reagent Addition: Add the 40% aqueous methylhydrazine solution dropwise over 30 minutes, maintaining the internal temperature at 85 °C.

-

Reaction: Stir the resulting mixture for 2 hours at 85 °C.

-

Distillation: Distill off approximately 42 g of distillate per mole of ETFAA at ambient pressure and 95 °C over 1 hour. During this distillation, gradually add water (approx. 112 g per mole of ETFAA).

-

Crystallization: Cool the resulting mixture to 10 °C to induce crystallization of the product.

-

Isolation: Collect the crystallized material by filtration.

-

Washing and Drying: Wash the filter cake with water and dry the product under vacuum (50 mbar) at 60 °C.

This procedure yields 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with high purity (>99%) and a high regioselectivity of approximately 98:2 in favor of the desired isomer.[6]

Data Presentation

The following tables summarize quantitative data from various Knorr pyrazole synthesis procedures.

Table 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol[6]

| Starting Material | Reagent | Conditions | Yield | Purity | Regioselectivity (3-CF₃ : 5-CF₃) |

| Ethyl 4,4,4-trifluoroacetoacetate | 40% aq. Methylhydrazine | 85 °C, 2h, then distillation | 87.5% | 99.7% | 98.1 : 1.9 |

| Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine in Acetic Acid | 10°C to 80°C, 6h | 86.5% | N/A | 96 : 4 |

| Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine in Water | Reflux, 2h | 49% | N/A | 6 : 1 |

Table 2: Examples of Knorr Synthesis with Various Substrates

| 1,3-Dicarbonyl Compound | Hydrazine | Catalyst/Solvent | Yield | Product | Reference |

| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO | 95% | 3-methyl-1-phenyl-1H-pyrazol-5-ol | [9] |

| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid / 1-Propanol | High | 5-phenyl-3H-pyrazol-3-one | [8] |

| Ethyl acetoacetate | Oxamic acid thiohydrazide | TsOH / I₂ | 83% | Substituted pyrazole derivative | [9] |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the Knorr pyrazole synthesis in a research laboratory setting.

Caption: A generalized experimental workflow for the Knorr synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. name-reaction.com [name-reaction.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 5. daneshyari.com [daneshyari.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3] Several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and various tyrosine kinase inhibitors used in cancer therapy, feature the pyrazole scaffold.[1][4] The synthesis of these valuable compounds has been significantly advanced by the advent of microwave-assisted organic synthesis (MAOS). This technology offers substantial advantages over conventional heating methods, including dramatically reduced reaction times, often from hours to mere minutes, and frequently higher product yields and purity.[5][6][7] Furthermore, microwave-assisted synthesis aligns with the principles of green chemistry by reducing energy consumption and offering the potential for solvent-free reactions.[1][6]

These application notes provide a comprehensive overview and detailed protocols for the microwave-assisted synthesis of various pyrazole derivatives, offering a valuable resource for researchers in drug discovery and development.

Data Presentation: Microwave-Assisted vs. Conventional Synthesis

The following tables summarize quantitative data from the literature, providing a clear comparison of the efficiency of microwave-assisted synthesis versus conventional heating methods for the preparation of various pyrazole derivatives.

Table 1: Synthesis of Phenyl-1H-pyrazoles [1][8][9]

| Product | Method | Temperature (°C) | Time | Yield (%) |

| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 |

| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 |

Table 2: Synthesis of Pyrazole-Oxadiazole Hybrids [1][10]

| Product | Method | Time | Yield (%) |

| Pyrazole-Oxadiazole Hybrids | Microwave-Assisted | 9-10 min | 79-92 |

| Pyrazole-Oxadiazole Hybrids | Conventional Heating | 7-9 hours | Not specified |

Table 3: Synthesis of Quinolin-2(1H)-one-based Pyrazoles [4]

| Product | Method | Power (W) | Temperature (°C) | Time | Yield (%) |

| Quinolin-2(1H)-one-based Pyrazoles | Microwave-Assisted | 360 | 120 | 7-10 min | 68-86 |

Table 4: One-Pot Synthesis of 4-Arylidenepyrazolone Derivatives [11]

| Reactants | Method | Power (W) | Time | Yield (%) |

| Ethyl acetoacetate, 3-nitrophenylhydrazine, 3-methoxy-4-ethoxybenzaldehyde | Microwave-Assisted | 420 | 10 min | 98 |

Experimental Protocols

The following are detailed methodologies for key microwave-assisted pyrazole synthesis reactions.

Protocol 1: Synthesis of Pyrazole Derivatives from Chalcones[1][5]

This protocol describes the synthesis of pyrazoles via the cyclocondensation reaction of chalcones with hydrazine derivatives.

Materials:

-

Chalcone derivative (1.0 mmol)

-

Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.2 mmol)

-

Ethanol (5 mL)

-

Glacial acetic acid (catalytic amount)

-

Microwave reactor vial with a stir bar

-

Crushed ice

-

Ethyl acetate

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a microwave reactor vial, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).

-

Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.

-

Seal the vial securely and place it in the microwave reactor.

-

Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Pour the reaction mixture into crushed ice to precipitate the product.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure pyrazole derivative.[1]

Protocol 2: One-Pot Synthesis of 4-Arylidenepyrazolone Derivatives[11]

This protocol outlines a multi-component reaction for the synthesis of pyrazolone derivatives under solvent-free conditions.

Materials:

-

Ethyl acetoacetate (0.45 mmol)

-

Substituted phenylhydrazine (e.g., 3-nitrophenylhydrazine) (0.3 mmol)

-

Substituted benzaldehyde (e.g., 3-methoxy-4-ethoxybenzaldehyde) (0.3 mmol)

-

Domestic microwave oven

Procedure:

-

Place ethyl acetoacetate (0.45 mmol), the substituted phenylhydrazine (0.3 mmol), and the substituted benzaldehyde (0.3 mmol) into a one-neck 50-mL flask.

-

Place the flask in a domestic microwave oven.

-

Irradiate the mixture at a power of 420 W for 10 minutes.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate and stir vigorously to induce precipitation.

-

Collect the crude product by filtration.

-

The crude product can be further purified by recrystallization.

Protocol 3: Synthesis of 1-Aryl-1H-pyrazole-5-amines[12]

This protocol describes the preparation of pyrazole-5-amines from aryl hydrazines and α-cyanoketones or 3-aminocrotononitrile.

Materials:

-

Aryl hydrazine hydrochloride (e.g., 4-fluorophenylhydrazine hydrochloride) (2 mmol)

-

3-Aminocrotononitrile or α-cyanoketone (2 mmol)

-

1 M Hydrochloric acid (5 mL)

-

Microwave reactor vial (2-5 mL volume) with a stir bar

-

Microwave vial cap and crimper tool

Procedure:

-

In a fume hood, add the aryl hydrazine hydrochloride (2 mmol) and 3-aminocrotononitrile or the α-cyanoketone (2 mmol) to a dry microwave vial containing a stir bar.

-

Add 5 mL of 1 M hydrochloric acid to the vial.

-

Ensure the heterogeneous suspension can be stirred properly. If not, transfer to a larger vial and add more 1 M HCl, not exceeding the recommended volume for the microwave reactor.

-

Seal the microwave vial completely with a cap using a crimper tool.

-

Transfer the vial to the microwave reactor.

-

Set the reaction parameters (e.g., temperature, time, power) as per the specific substrate requirements (typically 10-15 minutes).

-

After the reaction, cool the vial to room temperature.

-

The pure product can often be obtained directly via vacuum filtration.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the microwave-assisted synthesis of pyrazole derivatives, from reaction setup to characterization.

Signaling Pathway Inhibition

Many pyrazole derivatives exhibit their anticancer effects by inhibiting specific signaling pathways involved in cell proliferation and survival.[3][4] The diagram below illustrates the inhibition of the Cyclin-Dependent Kinase 2 (CDK2) pathway, a common target for pyrazole-based anticancer agents.

Another critical pathway in cancer progression is the MAP Kinase (MAPK) signaling cascade. Certain pyrazole-containing drugs, such as Encorafenib, target components of this pathway.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 1H NMR Spectral Analysis of 1-methyl-1H-pyrazole-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract